2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic Acid
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Overview
Description
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at the desired positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2,3-diones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The cyano group and acetic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
2-(5-methoxy-2,3-dihydro-1H-indol-3-yl)acetic acid: Another indole derivative with a methoxy group instead of a cyano group.
Uniqueness
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O2/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15/h1-3,8,13H,4,6H2,(H,14,15) |
InChI Key |
UCNXGJHRULIFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O |
Origin of Product |
United States |
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